molecular formula C16H28O3S2Si B3115472 S-(3-((tert-butyldimethylsilyl)oxy)propyl) 4-methylbenzenesulfonothioate CAS No. 209688-85-7

S-(3-((tert-butyldimethylsilyl)oxy)propyl) 4-methylbenzenesulfonothioate

Cat. No.: B3115472
CAS No.: 209688-85-7
M. Wt: 360.6 g/mol
InChI Key: FYCZYAWHZXEACW-UHFFFAOYSA-N
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Description

S-(3-((tert-butyldimethylsilyl)oxy)propyl) 4-methylbenzenesulfonothioate is a chemical compound with the molecular formula C16H28O3SSi. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which is commonly used as a protecting group in organic synthesis. The compound also contains a 4-methylbenzenesulfonothioate moiety, which is known for its reactivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(3-((tert-butyldimethylsilyl)oxy)propyl) 4-methylbenzenesulfonothioate typically involves the reaction of 3-(tert-butyldimethylsilyl)oxypropyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the TBDMS group. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up

Properties

IUPAC Name

tert-butyl-dimethyl-[3-(4-methylphenyl)sulfonylsulfanylpropoxy]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O3S2Si/c1-14-8-10-15(11-9-14)21(17,18)20-13-7-12-19-22(5,6)16(2,3)4/h8-11H,7,12-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCZYAWHZXEACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)SCCCO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O3S2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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S-(3-((tert-butyldimethylsilyl)oxy)propyl) 4-methylbenzenesulfonothioate
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S-(3-((tert-butyldimethylsilyl)oxy)propyl) 4-methylbenzenesulfonothioate
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S-(3-((tert-butyldimethylsilyl)oxy)propyl) 4-methylbenzenesulfonothioate
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S-(3-((tert-butyldimethylsilyl)oxy)propyl) 4-methylbenzenesulfonothioate
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S-(3-((tert-butyldimethylsilyl)oxy)propyl) 4-methylbenzenesulfonothioate
Reactant of Route 6
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S-(3-((tert-butyldimethylsilyl)oxy)propyl) 4-methylbenzenesulfonothioate

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